molecular formula C14H12Cl2N4OS B2987570 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol CAS No. 1383456-79-8

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol

Cat. No.: B2987570
CAS No.: 1383456-79-8
M. Wt: 355.24
InChI Key: DBJRGMHDXAPFAS-UHFFFAOYSA-N
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Description

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the dichlorophenyl and sulfanyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a nucleophile.

    Attachment of the Sulfanyl Group: This can be done via a thiolation reaction, where a thiol group is introduced to the molecule.

    Final Functionalization: The ethyl group and hydroxyl group are introduced through alkylation and hydroxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group or the triazolopyrimidine core, potentially altering the compound’s electronic properties.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the dichlorophenyl group or triazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
  • 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Propyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol

Uniqueness

  • Chemical Structure : The presence of the ethyl group at the 5-position of the triazolopyrimidine core distinguishes it from similar compounds.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with biological targets.
  • Applications : Its unique properties make it suitable for specific applications in medicinal chemistry and materials science that similar compounds may not be as effective in.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS/c1-2-10-6-12(21)20-13(17-10)18-14(19-20)22-7-8-5-9(15)3-4-11(8)16/h3-6H,2,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJRGMHDXAPFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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